molecular formula C8H11N3O2 B065727 METHYL 3-METHYL-5H,6H,7H-PYRROLO[2,1-C][1,2,4]TRIAZOLE-5-CARBOXYLATE CAS No. 160205-11-8

METHYL 3-METHYL-5H,6H,7H-PYRROLO[2,1-C][1,2,4]TRIAZOLE-5-CARBOXYLATE

Cat. No.: B065727
CAS No.: 160205-11-8
M. Wt: 181.19 g/mol
InChI Key: BTSLIEXNBPMOGD-UHFFFAOYSA-N
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Description

Methyl 3-Methyl-5H,6H,7H-Pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate is a sophisticated fused heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique molecular architecture combining pyrrolidine and triazole rings, which is highly valuable for constructing diverse chemical libraries. Its primary research application lies in serving as a key synthetic intermediate for the development of novel pharmacologically active molecules. The scaffold is particularly relevant for exploring modulators of central nervous system (CNS) targets, enzyme inhibitors, and other biologically relevant proteins due to its ability to mimic privileged structures found in many natural products and drugs. The methyl ester functional group provides a versatile handle for further synthetic elaboration, such as hydrolysis to the corresponding carboxylic acid or amide coupling reactions, enabling rapid analog development and structure-activity relationship (SAR) studies. Researchers utilize this compound to access complex polyheterocyclic systems, accelerating the discovery of new lead compounds in high-throughput screening campaigns. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-5-9-10-7-4-3-6(11(5)7)8(12)13-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSLIEXNBPMOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C(CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure:

  • Reactants : Methyl 2-azido-3-arylacrylate derivatives and 3-methyl-1H-1,2,4-triazole.

  • Catalyst : Copper(I) iodide (5 mol%).

  • Solvent : Dimethylformamide (DMF) at 85°C under argon.

  • Time : 16–24 hours.

The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming the triazole ring, followed by intramolecular cyclization to annulate the pyrrolidine moiety. The carboxylate group is introduced via esterification using methyl chloroformate in situ.

Yield and Optimization

  • Yield : 35–54% after column chromatography (15–25% ethyl acetate/hexane).

  • Key variables :

    • Higher temperatures (>80°C) improve cyclization but risk decomposition.

    • Catalytic Cu(I) is critical for regioselective triazole formation.

Multi-Step Synthesis via Sequential Functionalization

Alternative routes employ stepwise construction of the triazole and pyrrolidine rings.

N-Alkylation and Cyclocondensation

A three-step protocol from SciElo involves:

  • N-Alkylation : Propargyl bromide reacts with a pyrrole precursor (e.g., methyl 2-azido-3-arylacrylate) in DMF with K2CO3.

  • CuAAC : Reaction with benzyl azide forms the triazole ring.

  • Cyclocondensation : Hydrazine hydrochloride induces [4+2] cyclization to form the fused pyrrolo-triazole system.

Critical Parameters

  • Step 1 : Excess propargyl bromide (1.2 equivalents) ensures complete N-alkylation.

  • Step 3 : Reflux in ethanol with NaOEt accelerates cyclocondensation.

Post-Functionalization of the Triazole Core

Post-synthetic modifications include:

  • Methylation : Using methyl iodide and K2CO3 in acetone to introduce the 3-methyl group.

  • Esterification : Treatment with methyl chloroformate in dichloromethane.

Comparative Analysis of Synthetic Routes

The table below contrasts key methods:

MethodConditionsYield (%)Key AdvantagesLimitations
One-Pot CuAACDMF, CuI, 85°C, 16h35–54Short reaction timeModerate yield
Multi-StepSequential alkylation/CuAAC40–60Better regiocontrolLabor-intensive purification
CyclocondensationEthanol, NaOEt, reflux50–70High purityRequires pre-functionalized precursors

Purification and Characterization

Work-Up Procedures

  • Extraction : Crude mixtures are diluted with water and extracted with ethyl acetate (2×50 mL).

  • Drying : Anhydrous Na2SO4 removes residual water.

  • Chromatography : Silica gel chromatography (15–25% ethyl acetate/hexane) isolates the product.

Spectroscopic Validation

  • 1H NMR : Distinct singlets for triazole protons (δ 4.70–4.76 ppm) and methyl groups (δ 2.50 ppm).

  • 13C NMR : Carboxylate carbon at δ 172.5 ppm and triazole carbons at δ 146–154 ppm.

  • LCMS : Molecular ion peak at m/z 181.19 [M+H]+.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrrolo[2,1-c][1,2,4]triazole derivative, while substitution could introduce different functional groups into the molecule.

Scientific Research Applications

Methyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors involved in disease processes . Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The methyl ester in the target compound contrasts with ethyl esters in analogues (e.g., ), which may alter solubility and metabolic stability. Trifluoromethyl groups () improve lipophilicity and bioavailability, a trait critical for drug penetration.

Core Heterocycle Variations :

  • Triazavirin and remdesivir share fused triazine systems but differ in annulated rings (triazole vs. pyrrole), impacting conformational stability and target binding.
  • The pyrrolo[2,1-c]triazole core in the target compound may exhibit distinct π-π stacking and hydrogen-bonding patterns compared to triazolo[5,1-c]triazines.

Synthetic Routes: Synthesis of similar compounds often employs 1,4-dioxane and triethylamine with reagents like malononitrile or ethyl cyanoacetate (). Substitutions at positions 3 and 5 (e.g., methyl, isopropyl) require tailored precursors.

Biological Activity

Methyl 3-methyl-5H,6H,7H-pyrrolo[2,1-C][1,2,4]triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including data tables, case studies, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₉N₃O₂
  • Molecular Weight : 167.17 g/mol
  • CAS Number : 1190392-04-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

  • Antitumor Activity : The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, preliminary studies indicate an IC50 value of approximately 6.2 μM against colon carcinoma cells (HCT-116) and lower values against breast cancer cell lines (T47D) .
  • Anticonvulsant Properties : Research indicates that derivatives of pyrrolo-triazoles can modulate neurotransmitter systems involved in seizure activities .

Biological Activity Data

Activity TypeCell Line/TargetIC50 Value (µM)Reference
AntitumorHCT-116 (Colon Carcinoma)6.2
AntitumorT47D (Breast Cancer)27.3
AnticonvulsantVariousNot specified

Case Study 1: Antitumor Efficacy

In a study conducted on various triazole derivatives including this compound, it was found that the compound exhibited significant activity against multiple cancer cell lines. The structure-activity relationship (SAR) indicated that modifications at the carboxylate position enhanced the cytotoxicity against specific cancer types.

Case Study 2: Neuropharmacological Effects

Another study explored the anticonvulsant potential of triazole derivatives. This compound was evaluated in animal models for its ability to prevent seizures induced by pentylenetetrazol (PTZ). The results suggested a protective effect comparable to standard anticonvulsants.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing methyl 3-methyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate and its derivatives?

  • Methodological Answer : The synthesis typically involves a multi-step protocol starting with 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol as a precursor. Cyclization with dichlorophenyl derivatives in aqueous-alcoholic media under reflux forms the triazolothiadiazine core. Subsequent carboxylation and esterification yield the target compound. Optimization of solvent ratios (e.g., water:ethanol at 1:3) and reaction time (12–16 hours) is critical to achieving yields >70% .

Q. How is structural confirmation of the synthesized compound performed?

  • Methodological Answer : Structural integrity is confirmed using:

  • 1H NMR : Analysis of aromatic protons (δ 6.8–7.4 ppm) and methyl groups (δ 2.1–2.5 ppm) to verify substituent positions .
  • HPLC-MS : Purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 365) are validated using reverse-phase C18 columns and ESI ionization .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are matched with theoretical values (±0.3% tolerance) .

Q. What standard methods evaluate solubility and lipophilicity for drug-likeness assessment?

  • Methodological Answer : The SwissADME platform is used to calculate:

  • LogP : Predicted via XLogP3 algorithm (e.g., LogP = 2.8 for the methyl ester derivative).
  • Solubility : Classified using the ESOL model (e.g., "moderately soluble" in PBS at pH 7.4).
  • These parameters are compared against reference drugs (e.g., celecoxib) to prioritize compounds with favorable pharmacokinetics .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Yield optimization involves:

  • Solvent Screening : Testing polar aprotic solvents (e.g., DMF, DMSO) to enhance cyclization efficiency .
  • Catalysis : Adding catalytic Pd/C (5% w/w) to reduce side-product formation during esterification.
  • DoE (Design of Experiments) : Factorial designs (e.g., 2^3 matrix) to statistically analyze temperature, pH, and reagent stoichiometry effects .

Q. What computational strategies predict pharmacokinetic behavior and target interactions?

  • Methodological Answer :

  • ADME Modeling : Tools like pkCSM predict bioavailability (%F = 65–72%) and blood-brain barrier penetration (BBB+ = 0.12).
  • Molecular Docking : AutoDock Vina is used to simulate binding to COX-2 (PDB ID: 3LN1), with scoring functions (ΔG = −8.2 kcal/mol) identifying potential anti-inflammatory activity .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) are addressed by:

  • Variable-Temperature NMR : To detect dynamic rotational isomerism.
  • 2D-COSY/HSQC : Mapping proton-proton and proton-carbon correlations to confirm spatial arrangements.
  • X-ray Crystallography : Definitive confirmation via crystal structure analysis (e.g., CCDC deposition numbers) .

Q. What experimental designs validate biological activity while minimizing false positives?

  • Methodological Answer :

  • Dose-Response Curves : IC50 values are determined using triplicate assays (e.g., COX-2 inhibition at 10–100 µM).
  • Counter-Screens : Testing against related enzymes (e.g., COX-1) to assess selectivity.
  • Positive/Negative Controls : Celecoxib (COX-2 inhibitor) and DMSO (vehicle) are included to validate assay conditions .

Data Contradiction Analysis

Q. How to interpret discrepancies between computational ADME predictions and experimental pharmacokinetic data?

  • Methodological Answer : Discrepancies (e.g., predicted high solubility vs. low experimental solubility) are investigated via:

  • pH-Solubility Profiling : Testing solubility at pH 1.2 (stomach) vs. 7.4 (intestine).
  • Permeability Assays : Caco-2 cell monolayers quantify intestinal absorption (Papp < 1×10⁻⁶ cm/s indicates poor permeability).
  • Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) identifies rapid degradation pathways .

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